Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 350.33 g/mol. The compound features a benzoate moiety and a trifluoromethyl group, which contribute to its unique chemical properties. This compound is characterized by its complex structure that includes both a phenyl group and a trifluoroacetyl functional group, making it of interest in various chemical and pharmaceutical research applications .
While specific biological activity data for ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate is limited, compounds containing trifluoromethyl groups are often investigated for their potential pharmacological properties. Trifluoromethylated compounds can exhibit enhanced metabolic stability and bioactivity. Research indicates that similar compounds may possess anti-inflammatory, anti-cancer, or antimicrobial activities .
The synthesis of ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate typically involves multi-step organic reactions. A general synthetic route may include:
Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate has potential applications in:
Interaction studies involving ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate would typically focus on its reactivity with biological macromolecules or other small molecules. These studies can help elucidate its mechanism of action if it exhibits biological activity. Investigating its interactions with enzymes or receptors could provide insights into its pharmacological potential.
Several compounds share structural similarities with ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-Oxo-4-phenylbutanoate | C12H12O3 | Lacks trifluoromethyl group; simpler structure |
| Trifluoromethyl Phenyl Ketone | C13H9F3O | Similar trifluoromethyl group; different functional groups |
| Ethyl 3-(trifluoromethyl)-2-pyridinecarboxylate | C10H8F3NO2 | Contains a pyridine ring; different biological activity potential |
Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate stands out due to the combination of the trifluoromethyl group and the benzoate moiety, which may enhance its lipophilicity and biological activity compared to simpler esters or ketones. This unique combination could lead to novel applications in medicinal chemistry and materials science .